molecular formula C5H3F3N2O B14850391 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B14850391
M. Wt: 164.09 g/mol
InChI Key: KELRZEDCTXGZTB-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a pyrazole ring with an aldehyde functional group at the 3-position. This compound is of significant interest in various fields due to its unique chemical properties, which include high stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable building block in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde typically involves the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This method provides moderate to excellent yields with high regioselectivity . The reaction conditions often include the use of copper(II) triflate (Cu(OTf)2) as a catalyst, 1,10-phenanthroline (phen) as a ligand, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in acetonitrile (CH3CN) at 35°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often involving reagents like trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethylsulfonyl chloride (CF3SO2Cl).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: TMSCF3 in the presence of a base, CF3SO2Cl in the presence of a nucleophile.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 4-(Trifluoromethyl)-1H-pyrazole-3-methanol.

    Substitution: Various trifluoromethyl-substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its trifluoromethyl and aldehyde functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group and an aldehyde functional group on a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H3F3N2O

Molecular Weight

164.09 g/mol

IUPAC Name

4-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-10-4(3)2-11/h1-2H,(H,9,10)

InChI Key

KELRZEDCTXGZTB-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(F)(F)F)C=O

Origin of Product

United States

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